Product packaging for Monocarboxyisodecyl Phthalate(Cat. No.:)

Monocarboxyisodecyl Phthalate

Cat. No.: B1162839
M. Wt: 336.38
Attention: For research use only. Not for human or veterinary use.
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Description

Monocarboxyisodecyl Phthalate is a urinary metabolite of high-molecular-weight phthalates, such as Diisodecyl Phthalate (DIDP), used in environmental and public health research as a biomarker of exposure . As a monoester metabolite, it is formed in the body when parent phthalates are metabolized, primarily in the liver and other organs . Researchers utilize this compound in biomonitoring studies to assess population-level exposure to industrial plasticizers, which are widespread environmental contaminants due to their use in plastics, food contact materials, and personal care products . Studies on related phthalate metabolites have shown associations with various health endpoints, including alterations in platelet count and reproductive health, providing a rationale for investigating its biological activity and potential mechanistic pathways . Analytical methods for its detection typically involve high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), ensuring precise measurement in complex biological matrices like urine . This product is intended for research purposes as a reference standard and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C₁₈H₂₄O₆

Molecular Weight

336.38

Origin of Product

United States

Advanced Analytical Methodologies for Monocarboxyisodecyl Phthalate Quantification and Characterization

Chromatographic Techniques for Monocarboxyisodecyl Phthalate (B1215562) Analysis

The separation and detection of MCiDP from complex biological and environmental samples rely heavily on advanced chromatographic techniques coupled with mass spectrometry. These methods provide the necessary sensitivity and selectivity to identify and quantify this metabolite, often present at trace levels. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Monocarboxyisodecyl Phthalate

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and commonly used technique for the analysis of parent phthalate esters due to its simplicity, speed, and low cost. restek.com It offers powerful identification capabilities through mass spectral information. restek.com The separation of a wide range of phthalates can be achieved in relatively short run times. restek.comoregonstate.edu

However, the analysis of more polar phthalate metabolites like MCiDP via GC-MS can be challenging. These compounds are less volatile and may require a derivatization step to increase their volatility and thermal stability for effective gas chromatographic separation. For the analysis of parent phthalates, the selection of an appropriate GC column is critical, as many phthalates produce a common fragment ion (m/z 149), making chromatographic resolution essential for accurate quantification. restek.com Studies comparing various stationary phases have shown that Rtx-440 and Rxi-XLB columns provide excellent resolution for complex phthalate mixtures. restek.com

Table 1: GC-MS System Parameters for General Phthalate Analysis

ParameterConditionSource
Instrument Agilent 8890 GC / 5977B MS oregonstate.edu
Column Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) lcms.cz
Inlet Mode Splitless lcms.cz
Inlet Temperature 65 °C for 0.01 min, then 300 °C/min to 280 °C lcms.cz
Oven Program 45 °C for 2 min; then 12 °C/min to 325 °C (11 min hold) lcms.cz
Carrier Gas Helium lcms.cz
MS Mode Scan and Selected Ion Monitoring (SIM) oregonstate.edu
Mass Range 50 to 1000 m/z lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in this compound Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and most effective technique for the quantification of MCiDP and other polar, oxidative phthalate metabolites in biological samples such as urine. nih.govnih.gov This approach is favored for its high sensitivity, selectivity, and suitability for analyzing non-volatile compounds without derivatization. researchgate.netchrom-china.com

Research has successfully used LC-MS/MS to measure urinary concentrations of DiDP's oxidative metabolites, including monocarboxyisononyl phthalate (MCiNP), a compound structurally related to MCiDP that serves as a primary biomarker for DiDP exposure. nih.gov Interestingly, studies often report that while the simple hydrolytic monoester, monoisodecyl phthalate (MiDP), is frequently undetected, oxidative metabolites are found in a high percentage of samples, underscoring their utility as superior biomarkers. nih.gov To enhance the accuracy and precision of these measurements, methods commonly incorporate isotope dilution, using stable isotope-labeled (e.g., ¹³C) internal standards for each analyte. researchgate.netchrom-china.com This technique allows for the correction of matrix effects and variations during sample preparation. researchgate.net The sensitivity of these methods is a key advantage, with limits of detection (LODs) often reaching the low nanogram-per-milliliter (ng/mL) or parts-per-billion level. koreascience.krresearchgate.net

Table 2: Performance of an LC-MS/MS Method for Phthalate Metabolites

ParameterValueSource
Analytes 10 phthalate metabolites koreascience.kr
Linearity (r) 0.997 - 0.999 koreascience.kr
Limits of Detection (LOD) 0.2 - 0.9 ng/mL koreascience.kr
Intra-day Precision (RSD) 0.4 - 14.7% koreascience.kr
Inter-day Precision (RSD) 0.3 - 9.4% koreascience.kr
Recoveries 87.0 - 116.1% koreascience.kr

High-Performance Liquid Chromatography (HPLC) Method Development for Phthalate Metabolites

High-Performance Liquid Chromatography (HPLC) constitutes the separation component of the powerful LC-MS/MS systems used for analyzing phthalate metabolites. researchgate.netnih.gov The primary goal of HPLC method development is to achieve efficient chromatographic separation of multiple structurally similar metabolites from each other and from matrix interferences. nih.govchrom-china.com

Reversed-phase chromatography is the standard approach, typically utilizing a C18 or a phenyl stationary phase column. nih.govchrom-china.comsciex.com A gradient elution is employed to resolve the analytes, where the mobile phase composition is changed over the course of the analysis. chrom-china.com This mobile phase usually consists of a mixture of an aqueous solution (such as water with a small amount of formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. chrom-china.comsciex.com Modern HPLC methods are optimized for high throughput, with analytical run times often under 30 minutes, and in some cases, less than 10 minutes, including automated sample preconcentration steps. researchgate.netnih.gov

Innovative Sample Preparation Strategies for this compound in Complex Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of MCiDP. The goal is to isolate the target analyte from complex matrices like urine, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. epa.govepa.gov

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for phthalate metabolite analysis. nih.govresearchgate.netchrom-china.com It is a reliable and efficient technique for cleaning up biological samples prior to LC-MS/MS analysis. nih.govepa.gov The process for urine samples typically begins with an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide conjugates and release the free metabolites. nih.govresearchgate.net The hydrolyzed sample is then loaded onto an SPE cartridge, which contains a solid sorbent (such as Oasis HLB or C18) that retains the phthalate metabolites. nih.govnih.gov Interfering substances are washed from the cartridge, and the purified analytes are subsequently eluted with a small volume of an organic solvent. researchgate.net This eluate is then typically evaporated and reconstituted in a suitable solvent for injection into the HPLC system. researchgate.net To increase throughput and reduce manual labor, online SPE systems that are directly coupled to the LC-MS/MS instrument are frequently used, enabling fully automated sample processing. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) and Microextraction Techniques (e.g., Air-assisted Dispersive Liquid-Liquid Microextraction)

While traditional Liquid-Liquid Extraction (LLE) using solvents like n-hexane has been used for phthalate extraction, modern analytical chemistry has moved towards miniaturized and more environmentally friendly techniques. brjac.com.brceon.rssemanticscholar.org These microextraction methods significantly reduce the consumption of organic solvents, minimize waste, and shorten preparation times. brjac.com.brnih.gov

A prominent example is Air-Assisted Dispersive Liquid-Liquid Microextraction (AADLLME). brjac.com.brresearchgate.net This technique involves injecting a mixture of the aqueous sample and a small amount of a water-immiscible extraction solvent into a conical tube. nih.gov Rapidly sucking and injecting this mixture with a syringe creates a cloudy solution of fine droplets, maximizing the surface area for the mass transfer of analytes from the sample into the extraction solvent. brjac.com.brnih.gov After extraction, the phases are separated by centrifugation, and a small volume of the enriched solvent is collected for analysis. nih.gov AADLLME has been successfully validated for the determination of 15 phthalate metabolites in urine, yielding low limits of detection (0.02–0.10 ng mL⁻¹) and excellent accuracy and precision. researchgate.net

Quality Assurance and Quality Control Protocols in this compound Analytical Studies

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to generating reliable and reproducible data in the analysis of MCIP and other phthalate metabolites. epa.gov The ubiquitous nature of phthalates in laboratory environments presents a significant analytical challenge, often referred to as the "phthalate blank problem," which necessitates stringent control measures. mdpi.comnih.gov

Key QA/QC protocols implemented in MCIP analytical studies include:

Method Blanks: Regular analysis of solvent or matrix blanks is crucial to monitor for contamination from reagents, glassware, and instrument components. sapub.orgepa.gov All glassware should be pre-cleaned, and the use of plastic equipment should be avoided wherever possible. sapub.org

Internal Standards: The use of isotopically labeled internal standards is considered the gold standard for quantifying phthalate metabolites, including MCIP. Techniques like isotope dilution-high performance liquid chromatography-tandem mass spectrometry (ID-HPLC-MS/MS) involve spiking samples with a known concentration of a labeled analogue of the target analyte (e.g., ¹³C-labeled MCIP). researchgate.netnih.gov This corrects for variations in sample preparation, matrix effects, and instrument response, thereby improving accuracy and precision. researchgate.net

Calibration Standards: Multi-point calibration curves are generated using certified reference standards to ensure the linearity and accuracy of the quantification over a specific concentration range. nih.govcornerstoneanalytical.com The calibration must be verified on each working day. epa.gov

Quality Control Samples (QCS): QC samples, prepared at low and high concentrations in a representative matrix (e.g., spiked urine), are analyzed with each batch of samples. researchgate.netepa.gov The results for these samples must fall within pre-defined acceptance criteria to validate the analytical run. epa.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for the analytical method are determined based on the signal-to-noise ratio or the standard deviation of replicate analyses of low-level standards. nih.gov These parameters define the sensitivity of the method.

Recovery Studies: The efficiency of the entire analytical process, from extraction to detection, is assessed by analyzing matrix samples spiked with a known amount of the analyte. sapub.org Acceptable recovery percentages, typically within a range of 80-120%, demonstrate the method's accuracy. researchgate.net

Inter-laboratory Comparisons: Participation in inter-laboratory comparison exercises is a key aspect of external quality control, helping to ensure that a laboratory's methods and results are consistent with those of other expert labs. researchgate.net

A summary of essential QA/QC parameters is provided in the table below.

QA/QC ParameterPurposeTypical Implementation in Phthalate Analysis
Method Blank Monitor for background contamination.Analyzed with every sample batch; results should be below the LOQ. sapub.org
Internal Standard Correct for matrix effects and analytical variability.Isotope-labeled standards (e.g., ¹³C-MCIP) added to every sample. nih.gov
Calibration Curve Establish the relationship between instrument response and concentration.Minimum of 4-5 non-zero standards analyzed daily. epa.govcornerstoneanalytical.com
QC Samples Assess the accuracy and precision of the analytical batch.At least two concentration levels (low, high) analyzed per batch. researchgate.net
LOD/LOQ Determine the lower limit of measurement capability.Calculated based on the standard deviation of the response (e.g., LOD = 3.3 * (SD/slope)). nih.gov
Spike Recovery Evaluate the accuracy and extraction efficiency of the method.Pre- and post-extraction spikes analyzed to assess matrix effects and recovery. epa.gov
Reference Materials Validate the accuracy of the entire method.Analysis of Certified Reference Materials (CRMs) when available. researchgate.nethpc-standards.com

This table is generated based on data from multiple sources. researchgate.netnih.govepa.govsapub.orgnih.govresearchgate.nethpc-standards.com

Comparative Analysis of this compound Analytical Method Performance and Validation

The two primary analytical techniques for the quantification of MCIP and other secondary phthalate metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com Each method presents a distinct set of performance characteristics. LC-MS/MS, particularly when coupled with online solid-phase extraction (SPE), is often regarded as the superior method for biological matrices due to its high sensitivity, high throughput, and ability to measure polar, non-volatile metabolites with minimal sample preparation. researchgate.net

GC-MS is a robust and reliable technique, but for polar analytes like MCIP, it typically requires a derivatization step to increase volatility, which adds time and complexity to the sample preparation procedure. nih.govintertek.com However, recent advances have explored GC-MS methods that eliminate the need for derivatization, potentially simplifying the workflow. nih.gov

The following table provides a comparative analysis of the typical performance and validation parameters for these two key methodologies in the context of phthalate metabolite analysis.

Performance ParameterLC-MS/MSGC-MS
Sample Preparation Enzymatic deconjugation, online Solid-Phase Extraction (SPE). nih.govSolvent extraction, often requires chemical derivatization (e.g., silylation). nih.govcornerstoneanalytical.com
Sensitivity (LOD) Very high; typically in the low ng/mL to sub-ng/mL range (e.g., 0.063–0.542 µg/L). researchgate.netHigh; can achieve low ng/mL levels, but may be limited by derivatization efficiency. nih.gov
Selectivity Excellent, due to MS/MS fragmentation (e.g., Multiple Reaction Monitoring - MRM). ddtjournal.comExcellent, due to mass filtering (e.g., Selected Ion Monitoring - SIM). shimadzu.com
Accuracy (Recovery) Typically high (e.g., 80-120%) with the use of isotope-labeled internal standards. researchgate.netGenerally good, but can be affected by the efficiency and reproducibility of the derivatization step. epa.gov
Precision (CV%) Excellent; inter-day and intra-day CVs are often below 15%. researchgate.netGood; typically below 20%, but can be higher than LC-MS/MS. nih.gov
Matrix Effects A known issue that must be managed, often corrected with isotope dilution. researchgate.netresearchgate.netGenerally less susceptible to ion suppression/enhancement than ESI-LC-MS. nih.gov
Throughput High, especially with automated online SPE systems. researchgate.netLower, due to longer run times and additional sample preparation steps. nih.gov
Primary Application Gold standard for biomonitoring in urine and serum. nih.govWidely used for environmental samples and consumer products. intertek.comcore.ac.uk

This table is a comparative summary based on typical performance data for phthalate metabolite analysis from multiple sources. ddtjournal.comresearchgate.netnih.govepa.govnih.govcornerstoneanalytical.comresearchgate.netresearchgate.netintertek.comshimadzu.comcore.ac.uk

Investigative Studies on the Formation and Biotransformation Pathways of Monocarboxyisodecyl Phthalate

Enzymatic Pathways Leading to Monocarboxyisodecyl Phthalate (B1215562) Formation

The formation of Monocarboxyisodecyl Phthalate (MCiDP) is primarily a metabolic process occurring after exposure to its parent compound, Diisodecyl Phthalate (DIDP). researchgate.netjst.go.jp This biotransformation is the initial and crucial step in the metabolic pathway of high molecular weight phthalates. jst.go.jp The process involves the hydrolysis of one of the two ester linkages of the DIDP molecule, yielding the monoester metabolite and an alcohol moiety. nih.govindustrialchemicals.gov.au

Table 1: Mechanistic Details of DIDP Precursor Metabolism

Feature Description Source
Metabolic Process De-esterification (Hydrolysis) nih.gov, industrialchemicals.gov.au
Precursor Compound Diisodecyl Phthalate (DIDP) nih.gov, industrialchemicals.gov.au
Initial Metabolite Monoisodecyl Phthalate (MIDP) / this compound (MCiDP) nih.gov, industrialchemicals.gov.au
Location of Metabolism Primarily in the gut, prior to systemic absorption. nih.gov, who.int

| Supporting Evidence | High content of the monoester metabolite detected in feces. | nih.gov, industrialchemicals.gov.au |

Research has identified specific enzyme systems responsible for the initial hydrolysis of DIDP to MCiDP. nih.govindustrialchemicals.gov.au The primary enzymes implicated in this biotransformation are non-specific esterases located in the intestinal mucosa and pancreatic lipases present in the gut. nih.govindustrialchemicals.gov.aumdpi.com These enzymes cleave one of the ester bonds of the DIDP molecule, releasing MCiDP and isodecanol. epa.gov The involvement of pancreatic lipase, in particular, has been demonstrated in the hydrolysis of other high molecular weight phthalates, suggesting a common pathway. who.int

Table 2: Enzyme Systems in MCiDP Formation

Enzyme System Location Role Source
Pancreatic Lipase Gastrointestinal Tract Hydrolysis of DIDP to its monoester form (MCiDP). nih.gov, who.int

| Intestinal Mucosa Esterases | Gastrointestinal Tract | Non-specific de-esterification of DIDP. | nih.gov, industrialchemicals.gov.au |

Non-Enzymatic Transformation Routes of this compound Precursors

While enzymatic hydrolysis is the primary route for the formation of MCiDP in biological systems, the precursor DIDP can also undergo non-enzymatic degradation. epa.govgoogle.comgoogle.com This transformation typically occurs through chemical hydrolysis, a process where a water molecule cleaves one of the ester bonds. evitachem.com The rate of non-enzymatic hydrolysis is generally slow under standard environmental conditions but can be influenced by factors such as pH and temperature. epa.gov For instance, the rate of hydrolysis has been observed to increase with rising pH and temperature, conditions that might be found in specific environments like deep-landfills. epa.gov This abiotic degradation pathway can also contribute to the formation of MCiDP from DIDP in the environment. epa.gov

Metabolic Fate and Excretion Pathways of this compound in Model Systems

Once formed, this compound does not typically accumulate but is rapidly subjected to further metabolism before excretion. jst.go.jpindustrialchemicals.gov.au Its metabolic fate involves subsequent oxidative reactions that increase its water solubility, facilitating elimination from the body. jst.go.jp Studies show that for high molecular weight phthalates like DIDP, the initial monoester metabolite is found in very low concentrations in urine, indicating that it is an intermediate rather than a final excretion product. jst.go.jpresearchgate.net

Table 3: Oxidative Metabolites and Pathways of MCiDP

Pathway Description Resulting Metabolites Source
Omega (ω) Oxidation Oxidation at the terminal carbon of the isodecyl side chain. Dicarboxylic acid metabolites (e.g., Phthalic acid after further breakdown). nih.gov, researchgate.net
Omega-1 (ω-1) Oxidation Oxidation at the sub-terminal carbon of the isodecyl side chain. Hydroxylated and carboxylated metabolites (e.g., Monocarboxyisononyl phthalate - MCNP). nih.gov, researchgate.net

Environmental Research Perspectives on Monocarboxyisodecyl Phthalate

Occurrence and Distribution Methodologies for Monocarboxyisodecyl Phthalate (B1215562) and its Precursors in Environmental Compartments

Monocarboxyisodecyl phthalate (MCiDP) is a secondary metabolite of the high-molecular-weight phthalate, diisodecyl phthalate (DiDP). nih.goveuropeanplasticisers.eu The detection and quantification of MCiDP and its precursor, DiDP, in various environmental matrices are crucial for understanding their distribution and potential ecological impact.

Analytical Approaches for this compound in Aquatic Systems (e.g., Wastewater, Surface Water)

The analysis of MCiDP and other phthalate metabolites in aquatic systems, particularly in complex matrices like wastewater, often employs advanced chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high selectivity and sensitivity, which is essential for detecting the trace concentrations at which these compounds often occur. scielo.org.mxresearchgate.netnih.gov

A common analytical workflow for wastewater samples involves:

Sample Pre-treatment: Wastewater samples are often filtered to remove suspended solids. To increase the concentration of the analytes and remove interfering substances from the complex matrix, a solid-phase extraction (SPE) is frequently performed. researchgate.netmdpi.com Oasis HLB cartridges are commonly used for this purpose. scielo.org.mx For the analysis of phthalate monoesters, which can exist as conjugates, an enzymatic hydrolysis step using β-glucuronidase is often included. thl.fi

Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used to separate the target analytes from other compounds in the extract. C18 columns are frequently employed for this separation. scielo.org.mxnih.gov

Detection and Quantification: Tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive detection of the target analytes. scielo.org.mxresearchgate.net The use of isotopically labeled internal standards is a powerful tool to compensate for matrix effects and ensure accurate quantification. scielo.org.mx

Studies have shown that long-chain phthalates like DiDP are predominantly found in sewage sludge, with removal rates from wastewater exceeding 93% due to sorption to sludge. canada.canih.gov This indicates that while dissolved concentrations in the water phase might be low, the analysis of wastewater solids and sludge is critical for a complete understanding of the environmental load of DiDP and its metabolites like MCiDP.

Table 1: Analytical Parameters for Phthalate Metabolite Analysis in Aquatic Systems

Detection and Characterization of this compound in Soil and Sediment Matrices

Due to their hydrophobic nature, DiDP and its metabolites are expected to partition significantly into soil and sediment. canada.cacanada.ca Analytical methods for these solid matrices typically involve an extraction step followed by chromatographic analysis.

Commonly used techniques include:

Extraction: Accelerated solvent extraction (ASE) and ultrasonic-assisted extraction are efficient methods for extracting phthalates from solid samples. nih.gov A mixture of dichloromethane (B109758) and hexane (B92381) is often used as the extraction solvent.

Cleanup: The extracts are often purified using Florisil column chromatography to remove interfering substances. nih.gov

Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of phthalates in soil and sediment extracts. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

While specific studies on the analysis of MCiDP in soil and sediment are limited, the methods developed for its parent compound, DiDP, and other phthalates are applicable. Given that DiDP is expected to remain within the soil compartment and not leach into groundwater, understanding its degradation to MCiDP within soils is important. canada.ca

Methodologies for Assessing this compound and Precursors in Air and Dust Samples

Indoor air and dust are recognized as significant sources of human exposure to phthalates. murraystate.edumdpi.com DiDP, the precursor to MCiDP, is expected to partition to airborne particles in indoor environments. canada.ca

The analysis of phthalates in air and dust samples generally involves the following steps:

Sampling: Dust samples can be collected from household vacuum cleaners or through standardized sampling techniques. nih.gov Air samples are typically collected by drawing air through a filter to capture particulate matter.

Extraction: Sonication is a common method for extracting phthalates from dust samples. nih.gov

Cleanup: Solid-phase extraction (SPE) can be used to clean up the sample extracts before analysis. nih.gov

Analysis: Isotope dilution GC-MS/MS is a robust method for the determination of a wide range of phthalate esters, including DiDP, in house dust. nih.gov This technique provides high sensitivity and accuracy.

Studies have detected DiDP in the majority of household dust samples, often at relatively high concentrations. nih.gov While direct measurements of MCiDP in air and dust are not widely reported, the presence of its precursor suggests that it may also be present as a transformation product.

Environmental Fate and Transport Mechanisms of this compound and Related Phthalates

The environmental fate of MCiDP is intrinsically linked to the degradation of its parent compound, DiDP. Both abiotic and biotic processes contribute to the transformation of these compounds in the environment.

Photodegradation and Abiotic Transformation Studies

Phthalates can undergo abiotic degradation through processes like hydrolysis and photolysis. While the hydrolysis of high-molecular-weight phthalates like DiDP is generally slow, photolysis can be a more significant degradation pathway, particularly in the atmosphere and surface waters. thl.finih.gov

Studies on related phthalates have shown that they can be degraded by indirect photolysis, where photosensitizers like dissolved organic matter absorb light and generate reactive species that in turn degrade the phthalate molecules. nih.gov For DiDP, it is expected to undergo both direct and indirect photolysis, leading to the formation of its monoester, monoisodecyl phthalate (MiDP), and isodecanol. canada.ca The subsequent abiotic transformation of MiDP to MCiDP and further degradation products is an area requiring more specific research. The estimated atmospheric half-life for DiDP due to reaction with photochemically-produced hydroxyl radicals is about 15 hours. researchgate.net

Biodegradation Pathways and Microbial Degradation Studies

Microbial degradation is a primary mechanism for the removal of phthalates from the environment. researchgate.netnih.gov The biodegradation of DiDP has been shown to proceed under aerobic conditions by various bacteria.

A key biodegradation pathway for DiDP involves the following steps:

Hydrolysis to Monoester: Bacteria, such as Bacillus sp., can hydrolyze one of the ester linkages of DiDP to form monoisodecyl phthalate (MiDP). jst.go.jpnih.gov

Oxidation to Carboxylic Acid: The alkyl side chain of MiDP can then be oxidized to form this compound (MCiDP). europeanplasticisers.eu

Further Degradation: Both MiDP and MCiDP can be further degraded to phthalic acid. jst.go.jpnih.gov

Ring Cleavage: Phthalic acid is a central intermediate that can be mineralized to carbon dioxide and water by a wide range of microorganisms through various metabolic pathways. nih.govethz.ch

While DiDP is considered readily biodegradable in aerobic environments, its degradation potential is expected to be very low under anaerobic conditions, which could lead to its persistence in subsurface sediments and soils. epa.gov

Table 2: Key Compounds in the Biodegradation of Diisodecyl Phthalate

Sorption, Leaching, and Partitioning Characteristics in Environmental Media

The environmental distribution of this compound is governed by the physicochemical properties of its parent compound, DIDP, which dictate how it interacts with different environmental compartments such as soil, water, and air.

Sorption and Partitioning: High molecular weight phthalates like DIDP exhibit high hydrophobicity, meaning they have a tendency to avoid water and associate with nonpolar phases. mdpi.com This is quantitatively described by a high octanol-water partition coefficient (Kow), which for DIDP is several orders of magnitude higher than for low molecular weight phthalates. industrialchemicals.gov.au This property, along with low water solubility, means that when DIDP is released into an aquatic environment, it will predominantly partition into sediment and the suspended particulate fraction of surface waters. canada.ca Similarly, the organic carbon:water partition coefficient (Koc) is a critical parameter used in environmental risk evaluations to predict the extent to which a chemical will adsorb to organic matter in soil and sediment. epa.gov Based on its partitioning characteristics, DIDP is expected to primarily partition to soil and sediment, regardless of the initial environmental compartment of release. epa.gov This sorption to soil and sediment particulates may increase its residence time in these media. canada.ca

Leaching: Phthalates are not chemically bonded to the polymer matrix of plastics; instead, they are incorporated via weaker forces like van der Waals forces or hydrogen bonds. mdpi.comfrontiersin.org This allows them to be released from products into the environment through processes of migration and leaching. mdpi.comindustrialchemicals.gov.auni.ac.rs While lower molecular weight phthalates are known to leach more readily, higher molecular weight compounds like DIDP also leach from consumer and industrial products over time. mdpi.comindustrialchemicals.gov.au However, once in the environment, the strong tendency of DIDP to adsorb to soil particles means it is not expected to leach significantly through the soil column into groundwater. canada.ca The presence of MCiDP in an environmental sample is therefore an indicator of the release and subsequent transformation of its parent compound, DIDP.

Table 1: Physicochemical Properties of Diisodecyl Phthalate (DIDP) Influencing Environmental Behavior

Property Value/Description Environmental Significance Source(s)
Molecular Weight High Inversely related to water solubility and vapor pressure. industrialchemicals.gov.au
Octanol-Water Partition Coefficient (Kow) High Indicates strong hydrophobicity and tendency to partition to organic matter (soil, sediment) rather than water. mdpi.comindustrialchemicals.gov.aucanada.ca
Water Solubility Low Limits its concentration in the aqueous phase and promotes partitioning to solids. industrialchemicals.gov.aucanada.ca
Vapor Pressure Low Reduces the likelihood of significant partitioning to the atmosphere. industrialchemicals.gov.aucanada.ca

| Organic Carbon:Water Partition Coefficient (Koc) | High | Key parameter indicating strong sorption to organic carbon in soil and sediment. | epa.gov |

Source Apportionment Methodologies for this compound in Environmental Settings

Source apportionment is the practice of identifying and quantifying the contributions of various sources to the pollution measured at a specific site. csic.es For phthalates, these studies are crucial for understanding exposure pathways and developing effective management strategies.

Since this compound is a metabolite, its presence in the environment is a direct consequence of the release and degradation of its parent compound, DIDP. Therefore, source apportionment methodologies focus on identifying the origins of DIDP. Common receptor-oriented models used for phthalates include Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF). mdpi.comcsic.essemanticscholar.org These statistical techniques analyze the concentrations of various pollutants in environmental samples (e.g., water, dust, air) to identify patterns and infer the types of sources contributing to the mixture, such as the use and disposal of plastic products or agricultural applications. mdpi.comsemanticscholar.org

While biomonitoring studies can detect metabolites like MCiDP in human samples, providing an estimate of aggregate exposure, this data generally cannot be used to apportion the exposure to specific sources or pathways, such as individual consumer products regulated under the Toxic Substances Control Act (TSCA). epa.gov Identifying the environmental sources of DIDP is the most effective way to trace the origins of MCiDP found in environmental settings.

Table 2: Common Source Apportionment Methodologies for Phthalates

Methodology Description Application for Phthalates Source(s)
Principal Component Analysis (PCA) A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. Used to identify the potential sources of phthalate esters in environmental media by analyzing correlations between different phthalate concentrations at various sites. csic.es
Positive Matrix Factorization (PMF) A multivariate factor analysis tool that decomposes a matrix of sample data into two matrices: factor contributions and factor profiles, constraining the factor elements to be non-negative. Widely used to apportion measured concentrations of pollutants, including phthalates in indoor dust and air, to their potential sources. csic.es

| Chemical Mass Balance (CMB) | A receptor model that uses the chemical and physical characteristics of particles or gases measured at both the source and the receptor to quantify the contribution of each source. | Can be used to estimate the contribution of different source types (e.g., PVC flooring, consumer products) to indoor phthalate concentrations. | csic.es |

Application of Multimedia Fate Models for this compound Environmental Behavior

Multimedia fate models are computational tools used to predict the environmental distribution and persistence of chemicals. utoronto.carero.ch These models create a simplified version of the environment, often divided into compartments like air, water, soil, and sediment, and use a chemical's intrinsic properties and emission patterns to calculate how it will be partitioned and transported among these compartments. utoronto.carivm.nl

For phthalates, models such as the Level III Fugacity model are employed to provide a comprehensive picture of a chemical's environmental fate. epa.gov These models integrate multiple, interacting processes including partitioning, transport, and transformation. utoronto.ca For instance, the U.S. Environmental Protection Agency (EPA) uses such models in its risk evaluations for high molecular weight phthalates. epa.gov Modeling for Diisononyl Phthalate (DINP), a compound structurally similar to DIDP, predicts that it will primarily partition to soil and sediment, regardless of whether it is initially released to air, water, or soil. epa.gov

Global multimedia models like BETR-Global can simulate the long-range transport and environmental fate of persistent organic pollutants on a worldwide scale. nih.gov While direct modeling of a metabolite like this compound is less common, the application of these models to the parent compound, DIDP, is critical. canada.ca By predicting the environmental compartments where DIDP is likely to accumulate (i.e., soil and sediment), these models effectively identify the locations where the formation of MCiDP through biotic or abiotic degradation is most likely to occur. canada.caepa.gov This allows researchers to forecast where the metabolite may be found and to better understand its potential exposure pathways.

Biomonitoring Research Methodologies and Biomarker Interpretative Frameworks for Monocarboxyisodecyl Phthalate

Methodological Design and Implementation of Biomonitoring Studies Utilizing Monocarboxyisodecyl Phthalate (B1215562) as a Biomarker.researchgate.netjst.go.jpnih.govresearchgate.netnih.gov

Biomonitoring studies are crucial for assessing the internal dose of environmental chemicals in human populations. jst.go.jpsemanticscholar.org The design of these studies involves careful selection of the population, sample size, and sampling strategy to ensure the results are representative and statistically significant. nih.govcdc.gov For Monocarboxyisodecyl Phthalate (MCiDP), a key metabolite of Diisodecyl Phthalate (DIDP), biomonitoring provides a direct measure of exposure from various sources. researchgate.netresearchgate.netnih.gov

The implementation of such studies requires standardized protocols for sample collection, storage, and analysis to minimize variability and ensure data quality. nih.govnih.govresearchgate.net Large-scale biomonitoring programs, like the National Health and Nutrition Examination Survey (NHANES) in the United States and the German Environmental Specimen Bank, have been instrumental in providing population-level data on phthalate exposure. nih.govcdc.govnih.gov These studies often collect urine samples from a representative cross-section of the population to measure a panel of phthalate metabolites, including MCiDP. nih.govnih.gov The data generated from these studies help in understanding exposure patterns across different demographics and over time. nih.govnih.gov

Sample Collection and Preparation Methodologies for this compound in Biological Matrices (e.g., Urine, Alternative Matrices).researchgate.netjst.go.jpnih.govnih.govnih.gov

Urine is the most commonly used biological matrix for measuring phthalate metabolites due to the ease of collection, larger available volumes, and higher concentrations of metabolites compared to other matrices like blood or serum. nih.govnih.gov For the analysis of MCiDP, spot urine samples are typically collected in sterile, phthalate-free polypropylene (B1209903) containers to avoid external contamination. nih.govnih.govoup.com Samples are then aliquoted and stored frozen, often at -80°C, until they are shipped for analysis. nih.govnih.govresearchgate.netoup.com

Prior to analysis, urine samples undergo preparation steps to isolate the target analytes. A key step is enzymatic deconjugation, often using β-glucuronidase, to cleave the glucuronide conjugates from the phthalate metabolites, as many are excreted in this form. nih.govnih.govcdc.govpubcompare.airesearchgate.netscispace.com This is followed by an extraction step, commonly solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the urine matrix. researchgate.netnih.govresearchgate.net

While urine is the preferred matrix, other biological matrices such as blood (serum or plasma), breast milk, and amniotic fluid have also been explored for phthalate metabolite analysis. nih.govnih.gov However, the detection rates and concentrations of metabolites in these alternative matrices are generally much lower than in urine. nih.gov

Analytical Strategies for this compound and Related Metabolites in Biomonitoring Samples.researchgate.netjst.go.jpnih.govnih.govnih.govcdc.govjst.go.jp

The quantitative analysis of this compound and other phthalate metabolites in biological samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcdc.govulpgc.esnih.gov This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of these metabolites typically found in human samples. nih.gov

The analytical method generally involves the following steps:

Enzymatic Deconjugation: As mentioned previously, this step is critical for measuring the total concentration of the metabolite. nih.govcdc.gov

Solid-Phase Extraction (SPE): This is a common sample clean-up and pre-concentration technique. researchgate.netnih.gov Online SPE systems are often coupled directly to the LC-MS/MS for automated and high-throughput analysis. nih.govcdc.gov

High-Performance Liquid Chromatography (HPLC): The extract is injected into an HPLC system, which separates the different phthalate metabolites based on their chemical properties. nih.govcdc.gov

Tandem Mass Spectrometry (MS/MS): The separated metabolites are then introduced into a mass spectrometer. Isotope dilution is often used, where a known amount of a stable isotope-labeled internal standard for each analyte is added to the sample at the beginning of the process. nih.gov This allows for accurate quantification by correcting for any loss of the analyte during sample preparation and analysis. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ion for each metabolite. nih.govsciex.com

The use of high-resolution mass spectrometry (HRMS) is also an emerging analytical strategy for identifying and quantifying known and unknown phthalate metabolites. jst.go.jpnih.gov

Theoretical Underpinnings of this compound as a Biomarker of Parent Phthalate Exposure.jst.go.jpnih.govresearchgate.netnih.govjst.go.jp

The use of this compound (MCiDP) as a biomarker of exposure to its parent compound, Diisodecyl Phthalate (DIDP), is based on the understanding of phthalate metabolism in the human body. researchgate.netjst.go.jp After ingestion, inhalation, or dermal absorption, phthalate diesters like DIDP are rapidly metabolized. cdc.govjst.go.jp

The metabolic pathway involves two main phases:

Phase I Metabolism: The initial step is the hydrolysis of the diester to its corresponding monoester, in this case, Monoisodecyl Phthalate (MiDP). researchgate.netjst.go.jp For high-molecular-weight phthalates like DIDP, this hydrolytic monoester is then further oxidized into secondary metabolites. jst.go.jpulpgc.estandfonline.com These oxidative reactions can include hydroxylation and carboxylation of the alkyl side chain. jst.go.jptandfonline.com MCiDP is one such secondary, oxidized metabolite. researchgate.netiarc.fr

Phase II Metabolism: The monoesters and their oxidized metabolites can then be conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in the urine. jst.go.jp

The rationale for using oxidized metabolites like MCiDP as biomarkers for high-molecular-weight phthalates is strong. researchgate.nettandfonline.com Studies have shown that for phthalates with long alkyl chains, the simple monoester (MiDP) is often a minor metabolite, with the majority of the dose being excreted as oxidized metabolites. nih.govjst.go.jptandfonline.com In fact, MiDP is often not detected in urine samples from the general population, while oxidative metabolites like MCiDP are detected at much higher frequencies and concentrations. researchgate.nettandfonline.com This makes MCiDP a more sensitive and reliable biomarker of DIDP exposure than its precursor monoester. researchgate.netnih.govnih.gov

Statistical and Modeling Approaches in Biomonitoring Data Analysis for this compound.cdc.gov

Common statistical approaches include:

Descriptive Statistics: Calculation of geometric means, medians, and percentiles to describe the distribution of MCiDP concentrations in the study population. nih.govdiva-portal.org

Regression Models: Linear regression models are used to investigate associations between MCiDP concentrations and various demographic and lifestyle factors. diva-portal.org In large-scale surveys like NHANES, statistical software that can account for the complex survey design is used to produce nationally representative estimates. cdc.gov

Correlation Analysis: Pearson or Spearman correlation analyses are used to examine the relationships between different phthalate metabolites, which can provide insights into common exposure sources. tandfonline.com

Time-Trend Analysis: Analyzing data from multiple years of a biomonitoring program can reveal trends in exposure over time. nih.gov

Modeling approaches can also be employed to estimate daily intakes of the parent phthalate from urinary metabolite concentrations. This involves using pharmacokinetic models that consider the excretion fractions of the metabolites.

Comparative Analysis of this compound Biomonitoring Methodologies Across Academic Investigations.jst.go.jpnih.gov

While the fundamental analytical technique of LC-MS/MS is widely adopted for the analysis of this compound, variations in specific methodologies exist across different academic and governmental laboratories. jst.go.jpnih.gov These differences can lie in the specifics of the sample preparation, such as the choice of SPE sorbent and elution solvents, as well as the LC conditions, including the type of column and mobile phase gradient. sciex.comub.edu

A critical aspect of comparing methodologies is the use of quality assurance and quality control (QA/QC) measures. nih.gov Participation in inter-laboratory comparison programs and the use of standard reference materials are essential for ensuring the accuracy and comparability of data generated by different laboratories. nih.govsci-hub.se

Untargeted and suspect screening approaches using high-resolution mass spectrometry are also being increasingly explored. jst.go.jpnih.gov These methods offer the potential to discover novel phthalate metabolites and provide a more comprehensive picture of exposure. jst.go.jpnih.gov Comparing the results from these advanced methods with traditional targeted analyses is an ongoing area of research.

Advanced Research Directions and Emerging Methodologies in Monocarboxyisodecyl Phthalate Science

Development of Novel Analytical Techniques for Enhanced Monocarboxyisodecyl Phthalate (B1215562) Detection and Specificity

The accurate detection and quantification of MCiDP in complex biological and environmental matrices are fundamental to exposure and risk assessment. nih.gov Traditional analytical methods, while effective, are continually being refined for greater sensitivity and specificity. The evolution of mass spectrometry (MS), in particular, has been pivotal.

High-resolution mass spectrometry (HRMS) coupled with techniques like ultra-high-pressure liquid chromatography (UHPLC) has emerged as a powerful tool. jst.go.jp This combination allows for the separation and identification of MCiDP from other structurally similar phthalate metabolites that might co-elute in simpler chromatographic systems. mdpi.comgcms.cz The high resolving power of instruments like Orbitrap mass spectrometers enables the collection of accurate mass data, facilitating the confident identification of metabolites in untargeted metabolomics studies. jst.go.jp

Furthermore, tandem mass spectrometry (LC-MS/MS) enhances specificity by monitoring characteristic fragmentation patterns of MCiDP, reducing interference from the sample matrix. nih.govsciforum.net This is crucial as metabolites are often present at very low concentrations in biological samples like urine or serum. jst.go.jpnih.gov

Researchers are also employing untargeted metabolomics approaches to discover new biomarkers of phthalate exposure. jst.go.jp Data mining tools and strategies such as mass defect filtering (MDF) and online platforms like XCMS Online are used to sift through vast datasets generated by HRMS to identify potential metabolite signals, including those of MCiDP and its isomers. jst.go.jp

Table 1: Comparison of Analytical Techniques for Phthalate Metabolite Detection

TechniquePrimary AdvantageKey Application for MCiDPReference
Gas Chromatography-Mass Spectrometry (GC-MS)Robust, widely available, good for volatile compounds.Standard method for quantifying known phthalate metabolites. gcms.czrestek.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and specificity for non-volatile compounds.Targeted quantification of MCiDP in complex matrices like urine and serum. nih.govsciforum.net
High-Resolution Mass Spectrometry (HRMS)Provides accurate mass for confident compound identification.Untargeted screening and identification of MCiDP and other phthalate metabolites. jst.go.jp

In Silico Modeling and Computational Approaches for Monocarboxyisodecyl Phthalate Biotransformation and Environmental Fate

Computational, or in silico, models are becoming indispensable for predicting the biological and environmental behavior of chemicals like MCiDP. These approaches offer a cost-effective and rapid means to screen for potential interactions and degradation pathways, guiding further experimental research.

Molecular docking is one such computational technique used to simulate the interaction between a molecule (a ligand, such as MCiDP) and a protein (a receptor, such as an enzyme). nih.gov By modeling how MCiDP fits into the active site of metabolic enzymes, like hydrolases, researchers can predict its potential for biotransformation. nih.govresearchgate.net This provides insights into the metabolic pathways that lead to the formation and subsequent breakdown of MCiDP in the body. nih.gov

Beyond biotransformation, computational chemistry methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to predict the environmental fate of MCiDP. nih.gov These models can simulate how the compound interacts with soil particles, water, and sunlight, predicting its persistence, mobility, and potential for degradation through abiotic processes like hydrolysis and photodecomposition. nih.govresearchgate.net Such predictive models are crucial for understanding how MCiDP moves through and persists in various environmental compartments. researchgate.net

Interdisciplinary Research Integrating this compound Studies with Systems-Level Investigations

To fully grasp the biological implications of exposure to MCiDP's parent compound, DIDP, researchers are moving beyond single-endpoint studies and embracing a more holistic, systems-level approach. This involves integrating data from various "omics" technologies, such as metabolomics, genomics, proteomics, and transcriptomics. fraunhofer.de

Multi-omics analysis allows scientists to observe how exposure to a chemical can ripple through an entire biological system. nih.gov For instance, by combining metabolomic data (which would include levels of MCiDP) with transcriptomic data (gene expression), researchers can link the presence of the metabolite to changes in cellular pathways. nih.govnih.gov This integrated approach can help clarify the molecular mechanisms underlying the effects of phthalate exposure. nih.gov

These systems-level investigations are a hallmark of interdisciplinary research, bringing together analytical chemists, toxicologists, bioinformaticians, and epidemiologists. mdpi.com By applying these omics technologies within large-scale human cohort studies, it becomes possible to identify early biological changes and potential biomarkers of effect long before clinical symptoms may appear, providing a more comprehensive picture of health risks. fraunhofer.de

Identification of Unaddressed Research Questions and Knowledge Gaps in this compound Research

Despite scientific progress, significant knowledge gaps remain in the understanding of MCiDP. A primary challenge is that human exposure does not occur to a single chemical in isolation but rather to a complex mixture of phthalates and other environmental compounds. nih.gov

Key unaddressed questions include:

Mixture Effects: How does the presence of MCiDP, along with a suite of other phthalate metabolites, influence biological outcomes? Most research focuses on individual compounds, yet real-world exposures are to mixtures, which may have additive or synergistic effects. nih.govresearchgate.net

Isomer-Specific Activity: DIDP and, consequently, MCiDP are not single chemical structures but complex mixtures of isomers. The biological activity of these different isomers is largely unknown, creating uncertainty in risk assessment.

Data on Phthalate Alternatives: As some phthalates are phased out, they are replaced by alternative plasticizers. researchgate.netnih.gov The metabolic fate and potential health effects of these replacement chemicals are often not well-studied, representing a significant data gap.

Public Awareness: There is a notable lack of awareness among the general population, including vulnerable groups like pregnant women, about exposure to phthalates and other endocrine-disrupting chemicals. mdpi.com

Addressing these gaps is critical for developing effective public health interventions and regulatory policies.

Future Outlook on Evolving Research Paradigms for this compound and Related Compounds

The future of research on MCiDP and other phthalate metabolites will be shaped by the integration of advanced technologies and a shift towards more realistic exposure scenarios. The paradigm is evolving from single-compound, high-dose studies to lower-dose, real-world mixture-based assessments.

Future research will likely emphasize:

High-Throughput Analysis: Continued development of rapid and sensitive analytical methods will allow for the processing of large numbers of samples from epidemiological studies, improving statistical power to detect associations between exposure and health outcomes. fraunhofer.de

Exposome-Wide Association Studies (EWAS): Moving beyond genomics, the concept of the "exposome"—encompassing all environmental exposures throughout a lifetime—will become more central. Untargeted and targeted analytical methods will be used to comprehensively measure a wide range of chemical exposures, including MCiDP, to better understand their collective impact on health.

Integrated Computational and Experimental Models: A tighter integration of in silico modeling with in vitro and in vivo experimental data will create a powerful feedback loop. Computational models will predict the effects of MCiDP and related compounds, and these predictions will be tested and refined through targeted lab experiments, leading to more accurate and robust risk assessments.

This integrated, multi-faceted approach will be essential for navigating the complexities of environmental chemical exposures and protecting public health in the 21st century.

Q & A

Q. What validated analytical methods are recommended for detecting MCiDP and its metabolites in biological samples?

To quantify MCiDP and its metabolites (e.g., oxidative derivatives) in urine, serum, or tissues, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key steps include:

  • Sample Preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for purification .
  • Internal Standards : Isotope-labeled analogs (e.g., deuterated MCiDP) should be spiked to correct for matrix effects and recovery variability .
  • Quality Control : Include blank samples, duplicates, and certified reference materials (CRMs) to validate precision (<15% CV) and accuracy (80–120% recovery) .

Q. How should researchers design in vitro studies to investigate MCiDP’s metabolic pathways?

  • Cell Models : Use primary human hepatocytes or HepG2 cells to simulate hepatic metabolism. Dose-response experiments should span environmentally relevant concentrations (e.g., 0.1–100 µM) .
  • Metabolite Profiling : Employ untargeted metabolomics (LC-HRMS) to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites. Confirm structures via fragmentation patterns and retention time alignment with synthetic standards .
  • Kinetic Parameters : Calculate Michaelis-Menten constants (Km, Vmax) using substrate depletion assays in microsomal fractions .

Advanced Research Questions

Q. How can conflicting epidemiological data on MCiDP exposure and health outcomes be resolved?

Discrepancies often arise from:

  • Exposure Misclassification : Single-spot urine measurements may not reflect chronic exposure. Use repeated sampling or creatinine-adjusted values to reduce variability .
  • Confounding Factors : Adjust for covariates like diet (phthalate-rich foods), BMI, and co-exposure to other endocrine disruptors (e.g., bisphenols) via multivariable regression .
  • Biomarker Specificity : Differentiate MCiDP metabolites from structurally similar phthalates (e.g., MiBP) using isomer-specific MS/MS transitions .

Q. What methodologies are optimal for assessing cumulative risks from MCiDP and co-occurring phthalates?

  • Hazard Index (HI) Approach : Calculate HI by summing risk quotients (exposure level/reference dose) for MCiDP and co-exposed phthalates (e.g., DiDP, DINP). Prioritize phthalates with shared metabolic activation pathways (e.g., CYP450-mediated oxidation) .
  • Biomonitoring Data Integration : Use NHANES or cohort datasets to model co-exposure patterns via Bayesian hierarchical models, accounting for demographic subgroups (e.g., children, non-Hispanic Black populations) .
  • Toxicokinetic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict interactions (e.g., competitive inhibition of glucuronidation) .

Q. How should sex-stratified analyses be incorporated into MCiDP toxicity studies?

  • Mechanistic Studies : Compare hepatic metabolism rates (e.g., CYP3A4 activity) and renal excretion efficiency between sexes using in vitro models .
  • Epidemiological Analyses : Stratify by sex in logistic regression models to identify differential associations with outcomes like metabolic syndrome (e.g., elevated triglycerides in males vs. insulin resistance in females) .
  • Hormonal Modulation : Test MCiDP’s interaction with estrogen receptors (ERα/ERβ) via luciferase reporter assays in hormone-sensitive cell lines (e.g., MCF-7) .

Q. Notes

  • Avoid reliance on non-peer-reviewed sources (e.g., vendor catalogs in ).
  • For regulatory compliance, align experimental doses with EPA/DEFRA thresholds ().
  • Prioritize longitudinal biomonitoring to address temporal variability in exposure assessments ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.